

Essential Safety and Handling Guidance for Tenofovir Disoproxil

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Compound of Interest

Compound Name: Tenofovir Disoproxil

Cat. No.: B1662916

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of **Tenofovir Disoproxil** in a laboratory setting. It includes detailed operational and disposal plans, offering procedural guidance to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

When handling **Tenofovir Disoproxil**, particularly in powder form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risk.

Engineering Controls:

- Work with **Tenofovir Disoproxil** powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
- Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.^[1]

Recommended PPE:

- Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.^{[1][2]}

- Hand Protection: Nitrile or other chemically resistant gloves should be worn.[3] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.
- Body Protection: A lab coat or an impermeable gown should be worn to prevent skin contact. [2]
- Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

Hazard Identification and Safety Data

Tenofovir Disoproxil is classified as harmful if swallowed and is a strong eye irritant, with the potential to cause serious eye damage.[4] It may also cause damage to organs through prolonged or repeated exposure.[4]

Quantitative Toxicity and Exposure Data:

Parameter	Value	Species	Route	Source
Occupational Exposure Limit (OEL)	200 µg/m ³ (8-hour TWA)	Human	Inhalation	Gilead Sciences (Internal Limit)[5]
Toxic Dose Low (TDLO)	21,000 mg/kg (over 5 weeks)	Rat	Oral	Safety Data Sheet[4]
Lethal Dose 50 (LD50)	> 950 mg/kg	Rat	Oral	Safety Data Sheet[6]
OSHA Permissible Exposure Limit (PEL)	Not Established	-	-	OSHA[7][8]
NIOSH Recommended Exposure Limit (REL)	Not Established	-	-	NIOSH[8][9]

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving **Tenofovir Disoproxil**.

Protocol 1: Preparation of a **Tenofovir Disoproxil** Fumarate (TDF) Stock Solution (1 mg/mL)

- Materials:
 - **Tenofovir Disoproxil** Fumarate (TDF) powder
 - HPLC-grade methanol
 - Analytical balance
 - 100 mL volumetric flask
 - Sonicator
 - 0.45 µm filter
- Procedure:
 1. Accurately weigh 100 mg of TDF powder.
 2. Transfer the powder to a 100 mL volumetric flask.
 3. Add approximately 50 mL of methanol to the flask.
 4. Sonicate the flask for 30 minutes with intermittent vigorous shaking to ensure complete dissolution.
 5. Allow the solution to return to room temperature.
 6. Make up the final volume to 100 mL with methanol.
 7. Filter the stock solution through a 0.45 µm filter before use.[\[10\]](#)

Protocol 2: In Vitro Cell Viability Assay

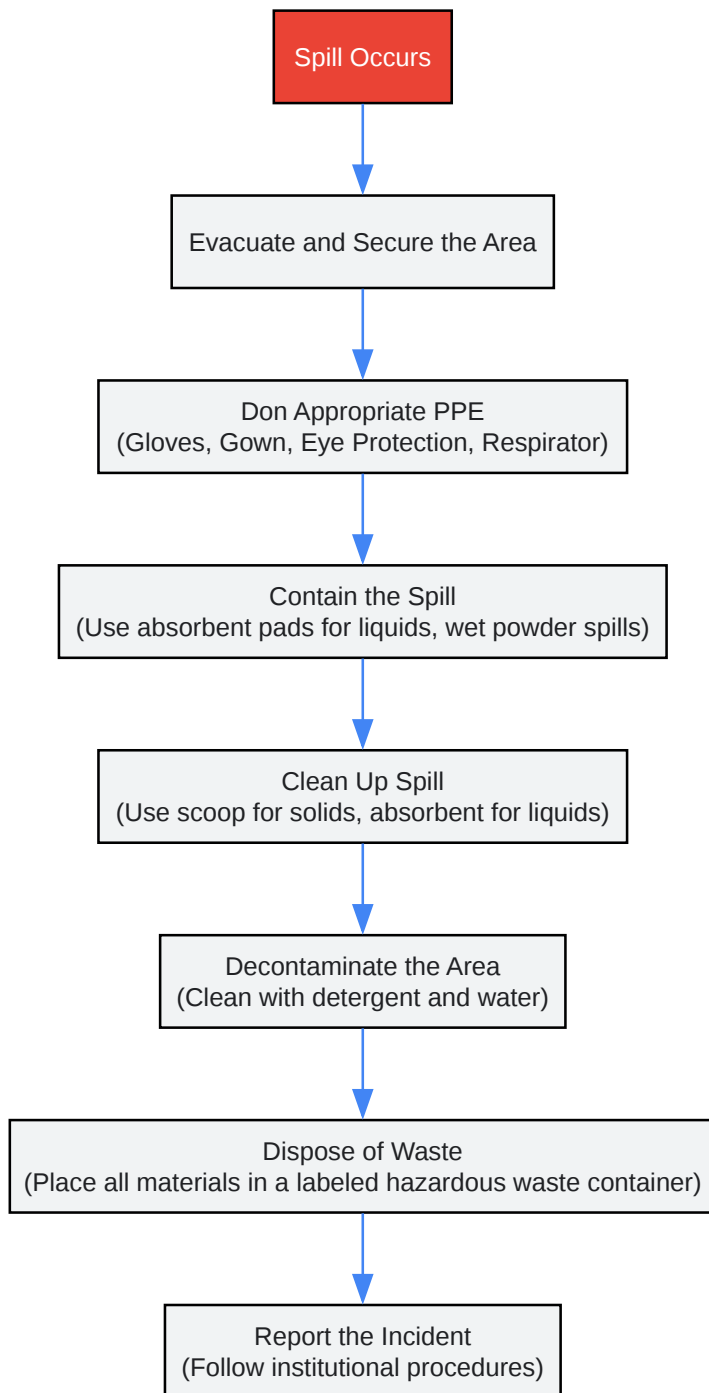
- Materials:
 - TDF stock solution (prepared as above)
 - Appropriate cell line (e.g., Caco-2, HEC-1-A, or PBMCs)
 - Cell culture medium
 - 96-well plates
 - Cell viability reagent (e.g., CellTiter-Glo®)
 - Luminometer
- Procedure:
 1. Plate the cells in a 96-well plate at the desired density and allow them to adhere overnight.
 2. Prepare serial dilutions of the TDF stock solution in cell culture medium to achieve the desired final concentrations for testing.
 3. Remove the existing medium from the cells and add the medium containing the different concentrations of TDF. Include wells with medium only (no cells) for background luminescence and wells with cells in medium without TDF as a vehicle control.
 4. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
 5. At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
 6. Measure the luminescence using a luminometer to determine the percentage of viable cells compared to the vehicle control.[\[11\]](#)

Spill, Disposal, and Decontamination Plan

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a **Tenofovir Disoproxil** spill.

Tenofovir Disoproxil Spill Response Protocol



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Caption: Workflow for responding to a **Tenofovir Disoproxil** spill.

Disposal Plan:

- All waste contaminated with **Tenofovir Disoproxil**, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.
- Contaminated materials should be placed in a clearly labeled, sealed container.
- Follow all local, state, and federal regulations for the disposal of hazardous waste.^[1] Do not dispose of **Tenofovir Disoproxil** down the drain or in the regular trash.

Decontamination:

- After a spill cleanup, the affected area should be thoroughly cleaned with a detergent solution and then rinsed with water.
- Reusable PPE, such as goggles and face shields, must be decontaminated after use.
- All disposable materials used for decontamination should be disposed of as hazardous waste.

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